6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
CAS No.: 1190322-98-5
Cat. No.: VC2838528
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one - 1190322-98-5](/images/structure/VC2838528.png) 
                        
Specification
| CAS No. | 1190322-98-5 | 
|---|---|
| Molecular Formula | C8H8N2O | 
| Molecular Weight | 148.16 g/mol | 
| IUPAC Name | 6-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | 
| Standard InChI | InChI=1S/C8H8N2O/c1-5-2-7-6(9-4-5)3-8(11)10-7/h2,4H,3H2,1H3,(H,10,11) | 
| Standard InChI Key | ZQZHIBLCNOUOEM-UHFFFAOYSA-N | 
| SMILES | CC1=CC2=C(CC(=O)N2)N=C1 | 
| Canonical SMILES | CC1=CC2=C(CC(=O)N2)N=C1 | 
Introduction
Physical and Chemical Properties
The physical and chemical properties of 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are summarized in Table 1:
The compound contains a lactam functionality that can serve as both a hydrogen bond donor (N-H) and acceptor (C=O). The methyl group at the 6-position affects the electron distribution within the molecule and potentially influences its pharmacokinetic properties .
Structure-Activity Relationships
Understanding the structure-activity relationships of 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and related compounds can guide future drug development efforts:
Effect of 6-Position Substitution
The methyl group at the 6-position likely influences:
- 
Lipophilicity - increasing membrane permeability compared to unsubstituted analogues 
- 
Electronic distribution - affecting binding affinity to potential targets 
- 
Metabolic stability - potentially blocking metabolism at this position 
Importance of the Lactam Functionality
The 2-oxo (lactam) group serves as:
- 
A hydrogen bond donor (N-H) and acceptor (C=O) 
- 
A rigidifying element that constrains the molecular conformation 
Comparison with Related Compounds
Table 2. Comparison of 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one with Structurally Related Compounds:
| Compound | CAS Number | Key Structural Difference | Potential Functional Impact | 
|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one | 32501-05-6 | No 6-methyl group | Reduced lipophilicity, altered electronic properties | 
| 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 1227267-32-4 | Bromo instead of methyl at 6-position | Enhanced reactivity for further derivatization | 
| 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 913720-12-4 | Dimethyl substitution at 3-position | Increased steric bulk near lactam, restricted conformation | 
| 6-Methyl-1H-pyrrolo[3,2-b]pyridine | 1175015-76-5 | Lacks the 2-oxo functionality | Absence of lactam hydrogen bonding capabilities | 
Analytical Methods and Characterization
Comprehensive characterization of 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can be achieved through standard analytical techniques:
Spectroscopic Identification
Based on related compounds, the expected spectroscopic features include:
NMR Spectroscopy:
- 
¹H NMR would show signals for the methyl group (δ ~2.4-2.6 ppm), aromatic protons, and NH proton (δ ~10-11 ppm) 
- 
¹³C NMR would display the carbonyl carbon signal (δ ~170-175 ppm) and appropriate aromatic carbon signals 
Mass Spectrometry:
Preparation of Stock Solutions
For experimental work with 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, Table 3 provides guidance on stock solution preparation:
| Stock Solution Concentration | Solvent Volume Required for Different Quantities | 
|---|---|
| 1 mg | |
| 1 mM | 6.7495 mL | 
| 5 mM | 1.3499 mL | 
| 10 mM | 0.6749 mL | 
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